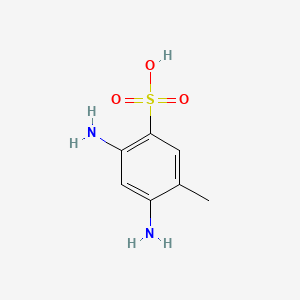

4,6-Diaminotoluene-3-sulfonic acid

描述

Historical Context of Aminotoluene Sulfonic Acids and Derivatives in Chemical Synthesis

Aminotoluene sulfonic acids and their derivatives have a significant history in the advancement of chemical synthesis, particularly in the dye industry. The sulfonation of aromatic amines, a key process in creating these compounds, has been a fundamental reaction for producing water-soluble dyes and intermediates. These compounds serve as crucial building blocks for a vast array of organic molecules.

Historically, the development of synthetic dyes in the 19th century spurred extensive research into the chemistry of aromatic compounds. Aminotoluene derivatives were central to this exploration, leading to the discovery of various sulfonic acid derivatives with diverse properties and applications. The introduction of the sulfonic acid group (-SO₃H) into the aromatic ring of aminotoluenes dramatically increases their water solubility, a critical factor for their use in dyeing processes.

In contemporary organic synthesis, the applications of aminotoluene sulfonic acids have expanded beyond dyes. They are now integral to the synthesis of pharmaceuticals, polymers, and specialized organic materials. For instance, diaminotoluene derivatives are used as precursors for high-grade hair dye compositions and as monomers for novel high-performance polymers like polyamides. google.com The synthesis of these compounds often involves multi-step processes, including diazotization, coupling, and reduction reactions. google.com

Significance and Research Trajectory of Diaminotoluene Sulfonic Acid Isomers

The isomers of diaminotoluene sulfonic acid exhibit distinct chemical and physical properties, which dictates their specific applications and research focus. The position of the amino and sulfonic acid groups on the toluene (B28343) ring significantly influences the reactivity and potential applications of each isomer.

For example, 2,4-diaminobenzenesulfonic acid and its salts are primarily used as important intermediates in the synthesis of various dyes. google.com The research trajectory for these isomers has focused on developing more efficient and environmentally friendly synthesis methods. Traditional sulfonation processes often require large amounts of sulfuric acid, leading to environmental concerns and increased production costs. google.com Modern research aims to mitigate these issues by employing specific solvents that allow for a reduction in the amount of sulfuric acid used and enable solvent recycling. google.com

The various isomers of diaminotoluene, such as 3,4-diaminotoluene, are also subjects of significant research. nih.gov These compounds are used in the production of dyes and can be toxic, which necessitates careful handling and investigation into their biological and environmental impact. nih.gov The research into these isomers includes detailed studies of their spectroscopic and physicochemical properties to better understand their behavior and potential applications.

Fundamental Role in Aromatic Compound Chemistry and Derivatives Research

4,6-Diaminotoluene-3-sulfonic acid and its related isomers are fundamental to the broader field of aromatic compound chemistry. The interplay of the amino and sulfonic acid functional groups on the aromatic ring provides a rich platform for studying electrophilic and nucleophilic aromatic substitution reactions. The sulfonic acid group, being a strong deactivating and meta-directing group, and the amino groups, being strong activating and ortho-, para-directing groups, create complex reactivity patterns that are of great interest to organic chemists.

Research into the derivatives of these compounds is an active area. For instance, the sulfonation of aromatic compounds is a key step in creating functionalized materials. mdpi.com Sulfonic acid-functionalized materials are explored for their catalytic activity in various organic reactions, serving as solid acid catalysts that can replace homogeneous mineral acids, leading to greener chemical processes. mdpi.com

The synthesis of derivatives often involves protecting group strategies to control the regioselectivity of reactions, followed by further functionalization to build more complex molecules. The development of novel synthetic routes to these derivatives continues to be a priority, aiming for higher yields, greater purity, and improved sustainability.

Properties of Diaminotoluene Sulfonic Acid Isomers

| Isomer Name | CAS Number | Molecular Formula | Key Properties |

| 2,6-Diaminotoluene-4-sulfonic acid | 98-25-9 | C₇H₁₀N₂O₃S | Used in synthesis of other chemicals. |

| 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid | 32432-55-6 | C₉H₁₄N₂O₃S | Melting point of 169-171 °C. |

Structure

3D Structure

属性

IUPAC Name |

2,4-diamino-5-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,8-9H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQCYASNAMYTQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058971 | |

| Record name | Benzenesulfonic acid, 2,4-diamino-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-52-8 | |

| Record name | 2,4-Diamino-5-methylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 2,4-diamino-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diaminotoluene-5-sulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2,4-diamino-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2,4-diamino-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-diaminotoluene-3-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,6 Diaminotoluene 3 Sulfonic Acid

Strategic Precursor Synthesis and Transformation Pathways

The synthesis of 4,6-diaminotoluene-3-sulfonic acid typically begins with the preparation of a key precursor, which is then transformed through subsequent reactions. A common strategy involves the synthesis of a dinitrotoluene sulfonic acid followed by the reduction of the nitro groups.

Reduction of Dinitrotoluene Sulfonic Acids to Diaminotoluene Sulfonic Acids

A primary route to this compound involves the reduction of 2,6-dinitrotoluene-4-sulfonic acid. This precursor is synthesized by the sulfonation of ortho-nitrotoluene with oleum, followed by nitration of the resulting 2-nitro-4-sulfotoluene with a mixture of concentrated nitric and sulfuric acids. google.com The dinitro compound can then be reduced to the corresponding diamine.

One effective method for this reduction utilizes nanoscale zerovalent iron (NZVI) particles. jlu.edu.cnresearchgate.net This process is highly efficient, with studies showing that over 99% of dinitrotoluene sulfonates (DNTS) can be converted to their corresponding diaminotoluene sulfonates within an hour at room temperature and near-neutral pH. jlu.edu.cnresearchgate.net The reaction proceeds via a pseudo-first-order transformation. jlu.edu.cnresearchgate.net This method is not only efficient but also offers a potential pathway for the treatment of industrial wastewater containing these compounds, such as "TNT red water". jlu.edu.cnresearchgate.net

Another established method for the reduction of dinitroaromatic compounds is through catalytic hydrogenation. google.comgoogle.comutwente.nl While specific examples for 2,6-dinitrotoluene-4-sulfonic acid are not extensively detailed in readily available literature, the general principles are well-established for related compounds like 2,4-dinitrotoluene (B133949). orgsyn.org These reactions are typically carried out in the liquid phase using catalysts such as palladium on carbon (Pd/C) or Raney nickel. orgsyn.org The process involves reacting the dinitro compound with hydrogen gas under controlled temperature and pressure.

Chemical reduction using agents like iron filings in the presence of an acid, such as hydrochloric or acetic acid, is also a viable, albeit older, method for converting dinitrotoluenes to diaminotoluenes. orgsyn.org

Directed Nitration and Sulfonation of Toluene (B28343) Derivatives

The synthesis of the precursor, 2,6-dinitrotoluene-4-sulfonic acid, relies on the principles of electrophilic aromatic substitution. The directing effects of the substituents on the toluene ring are crucial for achieving the desired isomer. The synthesis starts with ortho-nitrotoluene, which is first sulfonated. google.com The nitro group is a meta-director, while the methyl group is an ortho-, para-director. The sulfonation occurs at the position para to the methyl group and meta to the nitro group, yielding 2-nitrotoluene-4-sulfonic acid.

Subsequent nitration of this intermediate introduces a second nitro group. The sulfonic acid group is a strong meta-director, and the existing nitro group also directs meta. The methyl group directs to the remaining ortho and para positions. The nitration occurs at the position ortho to the methyl group and meta to both the sulfonic acid and the initial nitro group, resulting in the formation of 2,6-dinitrotoluene-4-sulfonic acid. google.com The reaction conditions, including temperature and the concentration of the nitrating and sulfonating agents, are carefully controlled to maximize the yield of the desired product. google.com

Targeted Synthesis of this compound Isomers

The synthesis of specific isomers of diaminotoluene sulfonic acids requires careful control over the reaction pathways and conditions.

One-Pot and Multi-Step Convergent Approaches

For related compounds, such as other diaminotoluene derivatives, multi-step syntheses are common. For instance, the synthesis of 2,5-diaminotoluene (B146830) can be achieved through a multi-step process involving the diazotization and coupling of o-toluidine, followed by reduction. google.com The development of a convergent or one-pot synthesis for this compound would likely involve the strategic combination of sulfonation, nitration, and reduction steps.

Catalytic Hydrogenation Methods for Diaminotoluene Precursors

Catalytic hydrogenation is a widely used industrial method for the reduction of dinitroaromatic compounds to their corresponding diamines due to its high efficiency and selectivity. google.comgoogle.comutwente.nl The process typically involves the use of a catalyst, such as nickel, palladium, or platinum, often supported on a material like carbon or alumina (B75360). researchgate.netgoogle.comutwente.nl The reaction is carried out in a solvent, and hydrogen gas is introduced under pressure.

For the synthesis of diaminotoluenes, the catalytic hydrogenation of dinitrotoluenes is a key step. jlu.edu.cnresearchgate.netgoogle.comgoogle.comutwente.nl The reaction conditions, including temperature, pressure, and the choice of catalyst and solvent, can influence the reaction rate and the formation of any byproducts. For example, studies on the hydrogenation of 2,4-dinitrotoluene have shown that the reaction proceeds through several intermediate steps. utwente.nl The catalyst's particle size can also affect the activity and selectivity of the reaction. researchgate.net

Principles of Green Chemistry in the Synthesis of Aminotoluene Sulfonic Acids

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgsci-hub.seresearchgate.netresearchgate.netbeilstein-journals.orgresearchgate.net In the synthesis of aminotoluene sulfonic acids, several of these principles can be applied to create more environmentally benign processes.

One key principle is the use of safer solvents and reagents. Traditional nitration and sulfonation reactions often use large excesses of strong acids, which can lead to significant waste and environmental issues. researchgate.net Research into alternative, greener methods is ongoing. For example, the use of solid acid catalysts or ionic liquids could potentially replace corrosive mineral acids in sulfonation and nitration reactions. beilstein-journals.org

The development of catalytic reduction methods, such as catalytic hydrogenation, is a significant step towards a greener synthesis compared to stoichiometric reducing agents like iron, which generate large amounts of metal waste. sci-hub.se Catalysts, by their nature, are used in smaller quantities and can often be recycled and reused, minimizing waste.

Furthermore, improving the atom economy of the synthesis is a core principle of green chemistry. researchgate.net This involves designing synthetic routes where the maximum proportion of the starting materials is incorporated into the final product. One-pot syntheses can contribute to a higher atom economy by reducing the number of purification steps and the associated loss of material. acs.org

The use of renewable feedstocks and the development of biodegradable products are also important aspects of green chemistry. researchgate.net While the synthesis of this compound is currently based on petrochemical feedstocks, future research could explore bio-based routes to toluene and its derivatives.

Solvent-Free and Catalyst-Free Synthetic Strategies

There is no available information in the searched literature describing solvent-free or catalyst-free synthetic strategies specifically for this compound.

Optimization of Reaction Conditions for Enhanced Purity and Yield

Detailed research findings on the optimization of reaction conditions to enhance the purity and yield of this compound are not present in the available literature.

Chemical Reactivity and Derivatization of 4,6 Diaminotoluene 3 Sulfonic Acid

Reactions Involving Aromatic Amine Functionalities

The two primary amine groups on the aromatic ring are key centers of reactivity, participating in a wide array of reactions common to aromatic amines. These reactions are fundamental to the synthesis of various dyes, polymers, and heterocyclic compounds.

The primary aromatic amine groups of 4,6-diaminotoluene-3-sulfonic acid can undergo diazotization, a process that converts them into highly reactive diazonium salts. This reaction is typically carried out in a cold, acidic medium to ensure the stability of the resulting diazonium salt. nih.gov The diazonium salt can then be coupled with various aromatic compounds, such as phenols or anilines, through an electrophilic aromatic substitution mechanism to form azo compounds. nih.gov These resulting azo dyes are characterized by the presence of the -N=N- functional group, which acts as a chromophore and imparts color to the molecule. researchgate.net The specific color of the dye depends on the nature of the coupling component.

The synthesis of azo dyes is a two-step process. unb.ca The first step involves the formation of a diazonium salt from a primary aromatic amine. unb.ca The second step is the coupling reaction of the diazonium salt with an electron-rich aromatic compound. nih.govunb.ca The general reaction scheme for the synthesis of an azo dye is depicted below:

Step 1: Diazotization Ar-NH₂ + 2HX + NaNO₂ → Ar-N₂⁺X⁻ + NaX + 2H₂O (where Ar represents the aromatic group of this compound, and X is an anion)

Step 2: Azo Coupling Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX (where Ar'-H is the coupling component)

Table 1: Examples of Azo Dyes Derived from this compound

| Coupling Component | Resulting Azo Dye |

| Phenol | 2-hydroxy-5-methyl-4,6-bis(phenyldiazenyl)benzenesulfonic acid |

| N,N-dimethylaniline | 4-((4,6-diamino-3-sulfonatophenyl)diazenyl)-N,N-dimethylanilinium |

| 2-Naphthol | 4-((4,6-diamino-3-sulfonatophenyl)diazenyl)-1-hydroxynaphthalene-2-sulfonic acid |

The amine groups of this compound can react with carbonyl compounds, such as aldehydes and ketones, in a condensation reaction to form Schiff bases, also known as imines. iitk.ac.inresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (-C=N-). iitk.ac.in The stability of the resulting Schiff base is often enhanced by conjugation with the aromatic ring. nih.gov

The formation of Schiff bases can be influenced by several factors, including the basicity of the amine and steric hindrance around the reacting centers. iitk.ac.in Stronger bases and less sterically hindered reactants generally lead to higher yields of the Schiff base. iitk.ac.in

Table 2: Examples of Schiff Bases from this compound

| Carbonyl Compound | Resulting Schiff Base |

| Benzaldehyde | 4,6-bis(benzylideneamino)toluene-3-sulfonic acid |

| Salicylaldehyde | 4,6-bis((2-hydroxybenzylidene)amino)toluene-3-sulfonic acid |

| Acetone | 4,6-bis(isopropylideneamino)toluene-3-sulfonic acid |

The diamine functionality of this compound allows for its use as a building block in the synthesis of various heterocyclic compounds. For instance, reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazoles. Similarly, reaction with α-dicarbonyl compounds can yield quinoxalines. These cyclization reactions are important for creating complex molecular architectures with potential applications in medicinal chemistry and materials science.

The amine groups of this compound can participate in polymerization and oligomerization reactions. For instance, oxidative polymerization can lead to the formation of conjugated polymers. Oligomers of 2,4-diaminotoluene (B122806) have been synthesized and characterized, showing interesting fluorescence properties. tandfonline.com These materials have potential applications as fluorescent chemosensors. tandfonline.com The sulfonation of oligomers derived from aromatic acids has also been explored to create catalysts for biodiesel production. nih.gov

Transformations of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is a strong acidic functional group that can undergo various transformations, primarily involving salt formation and esterification.

The sulfonic acid group readily reacts with bases to form sulfonate salts. These salts are generally water-soluble. Esterification of the sulfonic acid group can be achieved by reacting it with alcohols, typically under acidic conditions. researchgate.net The formation of sulfonate esters requires specific conditions, often involving high concentrations of both the sulfonic acid and the alcohol with minimal water present. enovatia.com The rate of esterification is dependent on the concentrations of the sulfonate anion and the protonated alcohol. enovatia.com

Synthesis of Sulfonamide Derivatives

The structure of this compound, featuring both primary aromatic amine groups and a sulfonic acid moiety, offers two primary pathways for the synthesis of its sulfonamide derivatives. These routes involve either the reaction of the amino groups or the conversion of the sulfonic acid group.

The most common method for forming sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.inwikipedia.org In the case of this compound, its two primary amino groups at positions 4 and 6 can act as nucleophiles, reacting with various sulfonyl chlorides (R-SO₂Cl) to yield the corresponding N-sulfonated derivatives. The reaction would typically proceed in an alkaline medium to neutralize the HCl byproduct. Depending on the stoichiometry of the reactants, it is possible to achieve mono- or di-sulfonylation at the amino groups.

Alternatively, the sulfonic acid group at position 3 can be the starting point for sulfonamide synthesis. This generally involves a two-step process. First, the sulfonic acid is converted into a more reactive sulfonyl chloride intermediate. This can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). In a second step, the newly formed sulfonyl chloride is reacted with a primary or secondary amine (R'R''NH) to produce the desired sulfonamide. Microwave-assisted methods have been shown to facilitate the synthesis of sulfonamides from sulfonic acids, proceeding through a sulfonyl chloride intermediate. Modern methods also allow for the direct coupling of sulfonic acids with amines using activating agents like triphenylphosphine (B44618) ditriflate, bypassing the need to isolate the often-unstable sulfonyl chloride. nih.gov

The choice of synthetic route would depend on the desired final structure of the sulfonamide derivative. Reacting the amino groups preserves the sulfonic acid moiety, while converting the sulfonic acid group keeps the primary amino groups intact for other potential modifications.

Table 1: Potential Reactions for Sulfonamide Synthesis

| Starting Functional Group on this compound | Reagent(s) | Intermediate | Product Type |

| Amino groups (-NH₂) | Sulfonyl chloride (R-SO₂Cl), Base | - | N-Sulfonated derivative |

| Sulfonic acid group (-SO₃H) | 1. Thionyl chloride (SOCl₂) 2. Amine (R'R''NH) | Sulfonyl chloride (-SO₂Cl) | Sulfonamide derivative |

| Sulfonic acid group (-SO₃H) | Amine (R'R''NH), Triphenylphosphine ditriflate | Activated sulfonate ester | Sulfonamide derivative |

Electrophilic and Nucleophilic Aromatic Substitution on the Toluene (B28343) Core

The toluene core of this compound has only two available positions for substitution, at C-2 and C-5. The feasibility and regioselectivity of electrophilic aromatic substitution (SEAr) on this ring are governed by the combined electronic effects of the four existing substituents: the methyl group, two amino groups, and the sulfonic acid group.

Substituents on an aromatic ring are classified as either activating or deactivating, and as directors towards the ortho, para, or meta positions. unizin.org

Amino groups (-NH₂) are strongly activating and ortho, para-directing due to their ability to donate electron density to the ring via resonance. pressbooks.pub

Methyl group (-CH₃) is a weakly activating, ortho, para-director through an inductive effect. unizin.org

Sulfonic acid group (-SO₃H) is a strongly deactivating, meta-director, withdrawing electron density from the ring. libretexts.orgyoutube.com

In this compound, the substituents are located at C-1 (methyl), C-3 (sulfonic acid), C-4 (amino), and C-6 (amino). The available positions are C-2 and C-5.

The C-4 amino group directs ortho to positions C-3 and C-5.

The C-6 amino group directs ortho to positions C-5 and para to C-2.

The C-1 methyl group directs ortho to positions C-2 and C-6 and para to C-4.

The C-3 sulfonic acid group directs meta to positions C-1 and C-5.

The directing effect is controlled by the most powerful activating group. ualberta.ca In this molecule, the two amino groups are the strongest activators. Both amino groups, along with the methyl group, strongly favor substitution at positions C-2 and C-5. The deactivating sulfonic acid group also directs to C-5. Therefore, electrophilic attack is highly likely to occur at either the C-2 or C-5 position, with the precise outcome potentially influenced by steric hindrance and the specific electrophile used.

Nucleophilic aromatic substitution (SNAr), conversely, requires the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups ortho or para to a good leaving group. pressbooks.publibretexts.org The this compound ring is highly electron-rich due to the powerful electron-donating amino and methyl groups. This makes the molecule inherently unreactive towards nucleophilic aromatic substitution under standard conditions. youtube.com A substitution might only become possible if one of the amino groups is chemically modified into a good leaving group, such as a diazonium salt (-N₂⁺), which can then be displaced by a nucleophile. youtube.com

Table 2: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Effect | Favored Positions |

| -CH₃ | C-1 | Activating | Ortho, Para | C-2, C-6, C-4 |

| -SO₃H | C-3 | Deactivating | Meta | C-1, C-5 |

| -NH₂ | C-4 | Strongly Activating | Ortho, Para | C-3, C-5, (C-2) |

| -NH₂ | C-6 | Strongly Activating | Ortho, Para | C-5, (C-2) |

| Overall Prediction | - | - | - | C-2 and C-5 |

Complexation Chemistry and Ligand Development

The molecular structure of this compound contains multiple functional groups capable of coordinating with metal ions, suggesting its potential as a ligand in coordination chemistry. The key functionalities are the two primary amino groups (-NH₂) and the sulfonic acid group (-SO₃H).

The amino groups possess lone pairs of electrons, enabling them to act as Lewis bases and coordinate to metal centers. The sulfonic acid group can be deprotonated to form a sulfonate anion (-SO₃⁻), which can also participate in coordination. The presence of both amino and sulfonate groups opens the possibility for the molecule to act as a bidentate or polydentate chelating agent, forming stable ring structures with a central metal ion.

While direct studies on the complexation chemistry of this compound are not prominent, the behavior of similar molecules provides strong evidence for its potential. For instance, the related compound 4-aminotoluene-3-sulfonic acid is known to form Schiff base ligands, which subsequently create binary and ternary complexes with divalent metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). sigmaaldrich.com Schiff base formation occurs through the condensation of the primary amino group with an aldehyde or ketone. Given that this compound has two primary amino groups, it could be used to synthesize more complex, potentially binucleating, Schiff base ligands.

The development of ligands from this compound could involve:

Direct Coordination: Using the molecule directly to coordinate with metal salts. The coordination could involve one or both amino groups and the sulfonate group, leading to various coordination polymers or discrete complexes.

Schiff Base Formation: Reacting one or both amino groups with carbonyl compounds to create multidentate Schiff base ligands with different coordination pockets and electronic properties.

The combination of aromatic rings, flexible amino groups, and an anionic sulfonate group makes this compound a versatile platform for designing ligands for applications in catalysis, materials science, and analytical chemistry.

Table 3: Potential Coordination Sites and Ligand Characteristics

| Functional Group | Potential Coordination Site | Type of Interaction | Potential Role in Ligand |

| 4-Amino (-NH₂) | Nitrogen lone pair | Lewis Base Donation | Direct coordination, Schiff base precursor |

| 6-Amino (-NH₂) | Nitrogen lone pair | Lewis Base Donation | Direct coordination, Schiff base precursor |

| 3-Sulfonate (-SO₃⁻) | Oxygen atoms | Anionic Coordination | Charge balancing, Bridging ligand |

| Overall Molecule | N, O donors | Chelation | Bidentate or Polydentate Ligand |

Advanced Spectroscopic and Analytical Characterization of 4,6 Diaminotoluene 3 Sulfonic Acid and Its Derivatives

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are cornerstone techniques for elucidating the molecular structure and electronic properties of aromatic sulfonic acids and their derivatives. Methods like NMR, FTIR, and UV-Vis spectroscopy provide detailed insights into the atomic arrangement, functional groups, and electron transitions within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

For a compound like 4,6-diaminotoluene-3-sulfonic acid, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts (δ) and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

While specific data for this compound is scarce, the spectrum of the related isomer, 4-aminotoluene-3-sulfonic acid , provides a useful comparison. In a study using DMSO-d₆ as the solvent, the aromatic protons appear in the range of δ 7.2-7.6 ppm, with the methyl group protons showing a singlet peak around δ 2.3 ppm. chemicalbook.com The protons of the amino and sulfonic acid groups are also observable and can shift depending on concentration and temperature. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. For aromatic compounds, the chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents (amino, methyl, and sulfonic acid groups). Carbons directly attached to electron-withdrawing groups like the sulfonic acid group will appear at a downfield chemical shift, while those attached to electron-donating amino groups will be shifted upfield.

Table 1: Representative ¹H NMR Data for 4-Aminotoluene-3-sulfonic acid Data obtained in DMSO-d₆ solvent. Chemical shifts (δ) are in parts per million (ppm).

| Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.24 - 7.60 |

| Methyl Protons | 2.33 |

| Sulfonic Acid Proton | 9.68 |

This table is based on data for an isomer and is for illustrative purposes. chemicalbook.com

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

In the FTIR spectrum of a diaminotoluene sulfonic acid, characteristic absorption bands would confirm the presence of its key functional groups:

N-H Stretching: The two amino (-NH₂) groups would typically show a pair of absorption bands in the region of 3300-3500 cm⁻¹.

S=O Stretching: The sulfonic acid (-SO₃H) group is characterized by strong, distinct absorption bands. Asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the ranges of 1340-1350 cm⁻¹ and 1150-1160 cm⁻¹, respectively. researchgate.netresearchgate.net

C-S Stretching: The stretching vibration of the carbon-sulfur bond is generally observed around 650-700 cm⁻¹. researchgate.net

Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic ring are also expected, including C-H stretching just above 3000 cm⁻¹ and C=C ring stretching in the 1450-1600 cm⁻¹ region.

The spectrum of p-toluenesulfonic acid, a related compound, clearly shows the strong absorptions for the S=O and C-S bonds of the sulfonic acid group. nist.gov

Table 2: Typical FTIR Absorption Bands for Sulfonic Acid Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amino Group) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Asymmetric S=O Stretch | 1340 - 1350 |

| Symmetric S=O Stretch | 1150 - 1160 |

| C-S Stretch | 650 - 700 |

This table presents general data for functional groups present in the target compound. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring. The presence of amino and sulfonic acid substituents influences the position and intensity of these absorption maxima (λ_max). The amino groups, acting as auxochromes, typically cause a bathochromic (red) shift to longer wavelengths. The pH of the solution can significantly affect the UV-Vis spectrum by protonating or deprotonating the amino and sulfonic acid groups, thereby altering the electronic structure of the molecule.

Mass Spectrometric Analysis (e.g., MALDI-TOF MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound. While various ionization methods exist, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for non-volatile and thermally labile molecules like sulfonic acids.

In a MALDI-TOF analysis of this compound (Molecular Formula: C₇H₁₀N₂O₃S), the expected monoisotopic mass would be approximately 202.04 Da. The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 203.04 or the deprotonated molecule [M-H]⁻ at m/z 201.03, depending on the ionization mode.

For instance, the mass spectrum of the related compound 2,4-diaminobenzenesulfonic acid (C₆H₈N₂O₃S) shows a precursor ion at m/z 189.03 (for [M+H]⁺) in positive ion mode and m/z 187.01 (for [M-H]⁻) in negative ion mode. nih.gov High-resolution mass spectrometry can provide the exact mass to several decimal places, allowing for the unambiguous determination of the elemental formula.

Table 3: Predicted and Observed Mass-to-Charge Ratios for Diamino Sulfonic Acids

| Compound | Formula | Ion | Calculated m/z | Observed m/z |

|---|---|---|---|---|

| This compound | C₇H₁₀N₂O₃S | [M+H]⁺ | 203.049 | Data not available |

| 2,4-Diaminobenzenesulfonic acid | C₆H₈N₂O₃S | [M+H]⁺ | 189.033 | 189.0328 |

Observed data is from PubChem for 2,4-Diaminobenzenesulfonic acid. nih.gov

Structural Elucidation via Diffraction and Microscopic Techniques

While spectroscopic methods provide information about connectivity and functional groups, diffraction techniques can determine the precise three-dimensional arrangement of atoms in a solid-state sample.

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. It provides a characteristic diffraction pattern, or "fingerprint," that is unique to a specific crystalline phase. This technique is valuable for phase identification, purity assessment, and studying polymorphism.

While a crystal structure for this compound is not publicly available, studies on related compounds, such as salts of p-toluenesulfonate, demonstrate the power of this technique. nih.govresearchgate.net For example, the crystal structure of 2,4-diamino-6-oxo-3,6-dihydropyrimidin-1-ium p-toluenesulfonate reveals a complex network of hydrogen bonds between the sulfonate group and the cation, defining the supramolecular architecture. nih.gov Similar interactions would be expected to play a crucial role in the crystal lattice of this compound.

Electron Microscopy (SEM, TEM, SAED) for Morphological and Nanostructural Analysis

Direct electron microscopy studies specifically detailing the morphology of this compound are not extensively available in public literature. However, the application of these techniques can be understood from their use in characterizing similarly structured materials. nih.gov Electron microscopy is crucial for analyzing the solid-state properties of a compound, which are dependent on the synthesis and purification methods used.

Scanning Electron Microscopy (SEM) would be employed to investigate the surface topography and morphology of the crystalline or powdered form of this compound. SEM provides three-dimensional images at high magnification, revealing details about particle shape, size distribution, and the degree of aggregation. nih.gov For instance, in the analysis of related nanostructured materials, SEM imaging is used to confirm the shape and purity of particles and to observe the degree of dispersion. sigmaaldrich.com

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the visualization of the internal structure of the material. nih.gov For a derivative of this compound, TEM could be used to determine its crystallinity, identify crystal defects, and measure the dimensions of any nanoscale features. High-resolution TEM (HRTEM) can even provide direct imaging of the atomic lattice. nih.gov

Selected Area Electron Diffraction (SAED) is a technique used in conjunction with TEM to determine the crystal structure of the material. By directing the electron beam onto a specific area of the sample, a diffraction pattern is generated. This pattern provides information about the crystal lattice parameters and symmetry, confirming whether the material is amorphous, polycrystalline, or a single crystal.

The combined use of SEM, TEM, and SAED provides a comprehensive understanding of the material's physical form, from its macroscopic particle shape to its atomic-level crystal structure, which is vital for its application and performance.

Thermal Stability and Decomposition Profiling (TGA, DTG, DSC)

While specific thermal analysis data for this compound is limited, the thermal behavior of structurally related compounds, such as energetic materials and other aromatic sulfonic acids, provides a strong indication of the expected results. Techniques like Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), and Differential Scanning Calorimetry (DSC) are essential for this characterization.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA curve would show the temperatures at which the compound begins to decompose and the percentage of mass lost at each stage. This is critical for determining its thermal stability.

Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve, plotting the rate of mass loss versus temperature. The peaks on the DTG curve correspond to the temperatures of the fastest decomposition, providing a more precise identification of decomposition events.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between the sample and a reference as a function of temperature. DSC analysis can identify phase transitions such as melting, as well as exothermic decomposition processes. For example, the DSC analysis of a related energetic compound, 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole (DADNP), showed a sharp exothermic decomposition peak at 227 °C, indicating a rapid release of energy. nih.gov A similar profile would be expected for this compound, with the precise temperatures depending on its specific molecular structure.

| Technique | Observation | Typical Analogue Data | Reference |

| DSC | Exothermic Decomposition Peak | 227 °C (for DADNP) | nih.gov |

| TGA/DTG | Onset of Decomposition | Varies by structure | |

| Mass Loss Events | Stepwise loss corresponding to functional groups |

This table presents representative data from an analogue compound, 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole (DADNP), to illustrate the type of information gained from thermal analysis.

Chromatographic Separation and Purity Assessment (HPLC-MS, TLC)

Chromatographic techniques are indispensable for separating this compound from isomers, impurities, and starting materials, as well as for assessing its purity. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a particularly powerful tool for this purpose.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile compounds like sulfonic acids. A reverse-phase HPLC method would likely be employed, using a C18 column. The separation of isomers of diaminotoluene (DAT) has been successfully achieved using a gradient mobile phase of acetonitrile (B52724) and water. tsijournals.com A similar approach could be optimized for this compound. The retention time would be a key parameter for identification.

Mass Spectrometry (MS) , when coupled with HPLC, provides definitive identification and structural confirmation by measuring the mass-to-charge ratio (m/z) of the eluted compounds. For the analysis of toluenediamine (TDA) isomers, a UPLC-MS/MS method was developed using multiple reaction monitoring (MRM) for high sensitivity and specificity. irsst.qc.ca This allows for quantification even at very low levels, with limits of detection (LOD) in the nanogram-per-milliliter range. irsst.qc.ca

Thin-Layer Chromatography (TLC) offers a simpler, more rapid method for qualitative purity assessment. A suitable solvent system would be developed to achieve separation on a silica (B1680970) or alumina (B75360) plate, with visualization under UV light. While less precise than HPLC, TLC is valuable for routine monitoring of reactions and purity.

| Analytical Parameter | 2,4-Diaminotoluene (B122806) (Analogue) | 2,6-Diaminotoluene (Analogue) | Reference |

| Limit of Detection (LOD) | 9.42 ng/mL | 22.85 ng/mL | irsst.qc.ca |

| Limit of Quantitation (LOQ) | 0.05 µg | 0.11 µg | irsst.qc.ca |

| Intra-day Precision (%RSD) | 3.55% | 3.67% | irsst.qc.ca |

| Inter-day Precision (%RSD) | 2.62% | 8.05% | irsst.qc.ca |

This table shows the analytical performance of a UPLC-MS/MS method for toluenediamine (TDA) isomers, demonstrating the sensitivity and precision achievable for related compounds.

Electrochemical Properties Evaluation (Cyclic Voltammetry)

The electrochemical oxidation of aminobenzene sulfonic acids is typically an irreversible process, as the amino group is oxidized. ijetst.in A cyclic voltammogram of this compound would likely show one or more anodic (oxidation) peaks on the forward scan, corresponding to the oxidation of its amino groups. The absence of corresponding cathodic (reduction) peaks on the reverse scan would confirm the irreversibility of the process. abechem.com

Studies on sulfanilic acid (4-aminobenzene sulfonic acid) have shown that the oxidation process is diffusion-controlled. ijetst.in The effect of pH is also significant; the potential of the oxidation peak often shifts with changes in pH, indicating the involvement of protons in the electrode reaction. By studying the relationship between the peak current and the scan rate, the nature of the electrode process (whether it is diffusion-controlled or adsorption-controlled) can be determined. abechem.com This information is crucial for developing electrochemical sensors or understanding the compound's role in redox reactions.

| Compound | Electrode | Key Finding | Reference |

| 4-Aminobenzene sulfonic acid | Graphite Pencil Lead | Used to develop a sensor for dopamine. | researchgate.net |

| p-Amino benzene sulfonic acid | Glassy Carbon | Showed an irreversible redox reaction, controlled by both diffusion and adsorption. | abechem.com |

| Sulfanilic acid | Platinum | Susceptible to anodic oxidation in a diffusion-controlled process. | ijetst.in |

This table summarizes cyclic voltammetry findings for structurally related aminobenzene sulfonic acids.

Computational and Theoretical Investigations of 4,6 Diaminotoluene 3 Sulfonic Acid

Density Functional Theory (DFT) Calculations

No published DFT calculations specifically for 4,6-Diaminotoluene-3-sulfonic acid were found.

Geometry Optimization and Electronic Structure Determination

There is no available data on the optimized geometry or the electronic structure of this compound from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

A Frontier Molecular Orbital analysis, including the energies of the HOMO and LUMO and the resulting energy gap for this compound, has not been reported in the literature.

Molecular Electrostatic Potential (MEP) Mapping

No studies concerning the Molecular Electrostatic Potential mapping of this compound are publicly available.

Molecular Dynamics Simulations (MDS) for Conformational and Interaction Studies

There are no documented Molecular Dynamics Simulations that have been performed to study the conformational behavior or intermolecular interactions of this compound.

Quantum Chemical Characterization of Spectroscopic Properties

The quantum chemical characterization of the spectroscopic properties (such as UV-Vis, IR, or NMR spectra) of this compound has not been a subject of published research.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

No QSPR models that specifically include or predict the properties of this compound have been identified.

Applications and Functional Material Development Based on 4,6 Diaminotoluene 3 Sulfonic Acid Derivatives

Contribution to Dye Chemistry and Colorant Technology

4,6-Diaminotoluene-3-sulfonic acid has been identified historically as a key intermediate in the synthesis of benzenoid dyes. Reports from the United States Tariff Commission in the 1960s and 1970s consistently listed it among synthetic organic chemicals, highlighting its role in the production of dyes and azoic diazo components. researchgate.netpageplace.dearchive.orgusitc.govarchive.org The presence of two amine groups allows it to act as a diamine component, capable of being diazotized and coupled to form complex azo dye structures.

The fundamental process for creating azo dyes involves a two-step diazotization and coupling reaction. In this context, this compound serves as the diazo component. The synthesis pathway begins with the diazotization of its primary aromatic amine groups. This reaction is typically carried out at low temperatures (0–5 °C) in an acidic medium using sodium nitrite (B80452) to form highly reactive diazonium salts.

Due to the presence of two amine groups, this compound can be either mono- or bis-diazotized, allowing for the creation of monoazo, disazo, or even more complex polyazo dyes. This dual reactivity is a key feature in the design of advanced dyes with specific shades and fastness properties.

Mono-azo Dyes: One of the amine groups can be selectively diazotized and then coupled with a suitable coupling component (e.g., a phenol, naphthol, or another aromatic amine). The remaining amine group can be left free or be part of a subsequent reaction.

Disazo and Polyazo Dyes: Both amine groups can be diazotized (tetrazotization) and then coupled with two equivalents of a coupling component. This leads to the formation of larger, more complex dye molecules, which often exhibit deeper colors (browns, blacks, and dark blues).

The sulfonic acid group (–SO₃H) is a critical auxochrome that generally remains intact throughout the synthesis. Its primary role is to confer water solubility to the final dye, a crucial property for application in textile dyeing from aqueous baths. This solubility is essential for ensuring even dye uptake and penetration into fibers like cotton, wool, and silk.

The color and photophysical properties of dyes derived from this compound are intrinsically linked to their molecular structure. The final color is determined by the electronic properties of the entire conjugated system, which includes the aromatic rings of the diamine, the azo group(s) (–N=N–), and the chosen coupling component.

The key structural features influencing color and properties are:

The Chromophore: The azo group is the primary chromophore, responsible for the absorption of light in the visible spectrum. The presence of one or more azo groups extends the conjugated π-electron system.

The Auxochromes: The amino (–NH₂) and sulfonic acid (–SO₃H) groups act as auxochromes. While not chromophores themselves, they modify the energy levels of the molecular orbitals, leading to shifts in the absorption maximum (λ_max_).

Bathochromic Shift (Color Deepening): Electron-donating groups attached to the aromatic system tend to shift the absorption to longer wavelengths, resulting in deeper colors (e.g., from yellow to orange to red).

Hypsochromic Shift (Color Lightening): Electron-withdrawing groups can have the opposite effect.

The Coupling Component: The nature of the coupling component plays a major role in determining the final shade. Coupling with different phenols, naphthols, or aromatic amines introduces various substituents that extend or modify the conjugated system, thereby tuning the color.

The sulfonic acid group, while primarily for solubility, can also influence the photophysical properties by affecting molecular aggregation in solution and the interaction of the dye with the substrate.

Table 1: Influence of Functional Groups on Azo Dye Properties

| Functional Group | Role in Dye Structure | Primary Effect on Properties |

|---|---|---|

| Azo Group (–N=N–) | Chromophore | Imparts color by absorbing visible light. |

| Amino Group (–NH₂) | Auxochrome / Reaction Site | Can deepen color (bathochromic shift) and serves as a point for diazotization. |

| Sulfonic Acid Group (–SO₃H) | Auxochrome / Solubilizing Group | Enhances water solubility and can influence color shade and fastness. |

Advanced Polymer and Functional Material Science

The same reactive functional groups that make this compound a valuable dye intermediate also position it as a promising monomer for the synthesis of advanced polymers and functional materials. The two amine groups can participate in polymerization reactions, while the sulfonic acid group can be used to control properties like hydrophilicity, ion conductivity, and thermal stability.

Polyurethanes are typically synthesized through the polyaddition reaction of a diisocyanate with a polyol. However, isocyanate-free routes are gaining traction, with one popular method involving the reaction of dicarbonates with diamines. In such systems, this compound could serve as the diamine monomer.

The incorporation of a sulfonated aromatic diamine into a polyurethane backbone can impart several desirable properties:

Improved Thermal Stability: The aromatic nature of the toluene (B28343) ring enhances the rigidity and thermal resistance of the polymer chain.

Flame Retardancy: Sulfonated compounds are known to act as flame retardants. researchgate.net

Hydrophilicity and Water Dispersibility: The sulfonic acid group allows for the creation of waterborne polyurethane dispersions, reducing the need for volatile organic solvents. researchgate.net

While direct synthesis of polyurethanes from this compound is not widely reported, studies on other sulfonated aromatic diamines have demonstrated the viability of this approach for creating high-performance polymers. researchgate.netresearchgate.net

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures. They are constructed from organic building blocks linked by strong covalent bonds. The properties of COFs can be precisely tuned by selecting appropriate monomers.

Aromatic diamines are common building blocks in the synthesis of COFs, often through condensation reactions with aldehydes to form imine linkages. The use of a sulfonated diamine like this compound as a building block could lead to the development of functional COFs with unique characteristics:

Proton Conductivity: The sulfonic acid groups can be incorporated into the pores or along the walls of the COF channels. These acidic sites can facilitate the transport of protons, making such materials promising for applications in proton exchange membranes for fuel cells. researchgate.net

Selective Adsorption: The combination of porosity and functional groups can be exploited for the selective adsorption of specific molecules, such as dyes or heavy metals from water. researchgate.net

High Charge Density: The incorporation of sulfonic acid groups leads to materials with a high density of fixed negative charges, which is advantageous for ion-exchange applications and membrane separations. acs.org

Research on COFs synthesized from other sulfonated diamines has shown that these materials exhibit excellent chemical stability and ordered porosity, making them suitable for these advanced applications. researchgate.netresearchgate.net

The synthesis of conjugated oligomers and polymers with tailored optical and electronic properties is a significant area of materials science. The extended π-systems in these materials allow them to absorb and emit light, making them suitable for applications in sensors, LEDs, and other optoelectronic devices.

By polymerizing this compound, or using it as a co-monomer, it is possible to create conjugated systems where the optical properties can be tuned. The electronic nature of the polymer backbone can be modified by introducing different co-monomers, thereby altering the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, changes the wavelength of light that is absorbed and emitted.

The presence of the sulfonic acid group can also influence the photophysical properties through:

Solvatochromism: The emission and absorption spectra of the polymer may shift depending on the polarity of the solvent, due to interactions with the sulfonic acid groups.

Aggregation-Induced Emission (AIE): In some cases, the restriction of intramolecular rotation in the aggregated state can lead to enhanced fluorescence emission.

The functionalization of materials like reduced graphene oxide with sulfonated aromatic diamines has been shown to produce materials with good electrical properties and high dispersibility, suitable for use in printed electronics and sensors. mdpi.com This demonstrates the potential of using monomers like this compound to create new functional oligomers and polymers.

Table 2: Potential Applications of Polymers Derived from this compound

| Polymer Type | Key Functional Groups Utilized | Potential Application | Scientific Rationale |

|---|---|---|---|

| Polyurethanes | Amine, Sulfonic Acid | Waterborne Coatings, Adhesives | Sulfonic acid group provides hydrophilicity for water dispersion; aromatic rings enhance thermal stability. researchgate.net |

| Covalent Organic Frameworks (COFs) | Amine, Sulfonic Acid | Proton Exchange Membranes, Selective Adsorbents | Ordered porous structure with sulfonic acid groups creates pathways for proton conduction and selective binding sites. researchgate.netresearchgate.net |

| Conjugated Oligomers/Polymers | Amine, Aromatic Ring | Optical Sensors, Printed Electronics | Polymerization creates a conjugated system with tunable optical properties; sulfonic acid enhances processability. mdpi.com |

Catalytic Roles in Organic Synthesis and Polymer Processes

The presence of the sulfonic acid group is central to the catalytic applications of this compound derivatives. When incorporated into larger structures, such as polymers or onto solid supports, these derivatives can function as highly effective and often reusable acid catalysts.

The sulfonic acid (-SO₃H) group is a powerful Brønsted acid, capable of donating a proton to initiate a wide array of acid-catalyzed reactions. When derivatives of this compound are employed as catalysts, this moiety serves as the active site. These materials are part of a broader class of sulfonated catalysts that are considered environmentally benign alternatives to traditional mineral acids like sulfuric acid due to their reduced corrosivity, ease of handling, and potential for recovery and reuse. nih.govbeilstein-journals.org

Solid-supported catalysts can be synthesized by anchoring the this compound moiety onto inorganic materials like silica (B1680970) or by incorporating it into a polymer resin. nih.govnih.govmdpi.com This heterogeneous approach prevents the catalyst from dissolving in the reaction medium, simplifying product purification and allowing the catalyst to be filtered off and reused for multiple cycles. mdpi.com The catalytic activity is comparable to homogeneous acids in many cases, such as in the esterification of fatty acids. mdpi.com

Table 1: Representative Organic Reactions Catalyzed by Sulfonic Acid Groups This table is interactive. Click on the headers to sort.

| Reaction Type | Reactants | Product Type | Role of Sulfonic Acid Catalyst |

|---|---|---|---|

| Esterification | Carboxylic Acid + Alcohol | Ester | Protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol. |

| Hydrolysis | Ester + Water | Carboxylic Acid + Alcohol | Protonates the carbonyl oxygen of the ester, facilitating nucleophilic attack by water. |

| Transesterification | Ester + Alcohol | New Ester + New Alcohol | Protonates the carbonyl oxygen of the reactant ester, enabling substitution by another alcohol. |

| Friedel-Crafts Alkylation | Aromatic Ring + Alkene/Alkyl Halide | Alkylated Aromatic | Generates a carbocation from the alkene or alkyl halide, which then performs electrophilic aromatic substitution. |

| Aldol Condensation | Aldehydes/Ketones | α,β-Unsaturated Carbonyl | Protonates a carbonyl group, facilitating the formation of an enol or enolate intermediate. |

The strong acidity of the sulfonic acid group makes these derivatives effective catalysts for both the synthesis and degradation of polymers.

In polymerization , sulfonic acid catalysts can initiate cationic polymerization of monomers like styrenes and vinyl ethers, or ring-opening polymerization of cyclic ethers (e.g., epoxides) and lactones. The catalyst provides a proton to create a cationic species from the monomer, which then propagates by adding more monomer units. They can also be used in polycondensation reactions, such as the formation of polyesters, where they accelerate the removal of water.

More significantly, these catalysts have found extensive application in depolymerization , a key strategy in chemical recycling. Sulfonic acid-functionalized materials are used to break down condensation polymers like poly(ethylene terephthalate) (PET) through hydrolysis or alcoholysis. mdpi.comresearchgate.netresearchgate.net In this process, the catalyst protonates the ester's carbonyl group, making it susceptible to attack by water (hydrolysis) or an alcohol (alcoholysis), which severs the polymer chain and regenerates the constituent monomers, such as terephthalic acid (TPA) and ethylene (B1197577) glycol. mdpi.comresearchgate.net Strong sulfonic acids have been shown to be effective catalysts for PET hydrolysis, achieving high conversion rates. mdpi.comresearchgate.net Heterogeneous "superacid" catalysts and recyclable solid acid catalysts are particularly promising as they simplify the separation of the catalyst from the depolymerization products. mdpi.comrsc.org

Table 2: Role of Sulfonic Acid Catalysts in Polymer Chemistry This table is interactive. Click on the headers to sort.

| Process | Polymer/Monomer Type | Mechanism | Outcome |

|---|---|---|---|

| Polymerization | Vinyl Monomers (e.g., Styrene) | Cationic Polymerization | Formation of long-chain polymers (e.g., Polystyrene). |

| Polymerization | Cyclic Ethers (e.g., Epoxides) | Ring-Opening Polymerization | Formation of polyethers. |

| Depolymerization | Polyesters (e.g., PET) | Acid-Catalyzed Hydrolysis | Breakdown into monomers (e.g., Terephthalic acid). mdpi.comresearchgate.net |

| Depolymerization | Polysaccharides (e.g., Cellulose) | Acid-Catalyzed Hydrolysis | Breakdown into simple sugars (e.g., Glucose). |

Development of Chemical Sensors and Probes

The unique electronic and chemical properties of this compound derivatives make them attractive scaffolds for creating chemical sensors and responsive materials. The aromatic ring system can be part of a chromophore or fluorophore, while the amino and sulfonic acid groups can serve as binding sites or pH-responsive elements.

Fluorescent chemosensors are molecules designed to signal the presence of a specific chemical species through a change in their fluorescence properties (e.g., turning on/off, changing color, or shifting wavelength). nih.govrsc.org A typical sensor consists of a fluorescent reporting unit (fluorophore) and a recognition unit (receptor) that selectively binds the target analyte.

While specific fluorescent sensors based on this compound are not widely reported, its structural features are highly conducive to sensor design. Its structural analog, sulfanilic acid, is known to be a precursor in the synthesis of fluorescent compounds and probes. patsnap.com The diaminotoluene core of the target compound could serve as, or be integrated into, a fluorophore system. The two amino groups are excellent nucleophilic sites that can be readily functionalized to introduce specific receptor units for analytes like metal ions, aldehydes, or other biologically relevant molecules.

The design strategy could involve an intramolecular charge transfer (ICT) mechanism. In such a system, the amino groups would act as electron donors and another part of the molecule as an electron acceptor. Binding of an analyte to the amino groups would alter their electron-donating ability, thereby modulating the ICT process and causing a detectable change in the fluorescence emission. rsc.org Another potential mechanism is aggregation-induced emission (AIE), where a derivative could be designed to be non-fluorescent in solution but become highly emissive upon aggregation induced by an analyte. nih.govrsc.org

Table 3: Conceptual Design of a Fluorescent Sensor from a this compound Derivative This table is interactive. Click on the headers to sort.

| Sensor Component | Role | Corresponding Moiety in Derivative | Potential Analyte |

|---|---|---|---|

| Fluorophore | Emits light upon excitation | The aromatic diaminotoluene core | (N/A) |

| Receptor | Binds selectively to the analyte | The two amino groups (-NH₂) | Metal ions (e.g., Cu²⁺), aldehydes, anions |

| Signaling Mechanism | Connects binding to a fluorescence change | Modulation of Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET) | Change in fluorescence intensity or wavelength |

Materials that change their physical or chemical properties in response to pH are known as pH-responsive or "smart" materials. wikipedia.org Polymers containing both acidic and basic functional groups are particularly sensitive to pH changes. researchgate.netmdpi.com this compound is an amphoteric molecule, containing both basic amino groups and an acidic sulfonic acid group. This makes its derivatives ideal building blocks for pH-responsive polymers. wikipedia.org

When a derivative of this compound is incorporated into a polymer backbone, the material's properties, such as solubility and conformation, become highly dependent on the pH of the surrounding environment. mdpi.com

In acidic conditions (low pH): The amino groups (-NH₂) become protonated to form ammonium (B1175870) cations (-NH₃⁺). The electrostatic repulsion between these positive charges along the polymer chain causes it to uncoil and expand, leading to swelling of the material or increased solubility. wikipedia.orgresearchgate.net

In basic conditions (high pH): The sulfonic acid group (-SO₃H) is deprotonated, forming sulfonate anions (-SO₃⁻). Similar to the acidic case, repulsion between these negative charges can also cause swelling. wikipedia.orgmdpi.com

At the Isoelectric Point (pI): At a specific intermediate pH, the molecule exists as a zwitterion, carrying both a positive (-NH₃⁺) and a negative (-SO₃⁻) charge. At this point, intermolecular and intramolecular electrostatic attractions can dominate, causing the polymer to collapse, aggregate, and precipitate from the solution.

This sharp, reversible transition makes these materials highly suitable for applications such as drug delivery systems that release their payload in the specific pH environment of a tumor or a particular organ, or as membranes for pH-gated separations. mdpi.comnih.gov

Table 4: pH-Responsive Behavior of Polymers Containing this compound Moieties This table is interactive. Click on the headers to sort.

| pH Condition | Protonation State of Amino Group (-NH₂) | Protonation State of Sulfonic Group (-SO₃H) | Dominant Charge | Expected Polymer State |

|---|---|---|---|---|

| Strongly Acidic (e.g., pH < 2) | Protonated (-NH₃⁺) | Protonated (-SO₃H) | Net Positive | Soluble / Swollen |

| Acidic (e.g., pH 2-6) | Protonated (-NH₃⁺) | Deprotonated (-SO₃⁻) | Zwitterionic / Net charge depends on pKa/pKb | Collapsed / Precipitated (near pI) |

| Neutral (e.g., pH 7) | Neutral (-NH₂) | Deprotonated (-SO₃⁻) | Net Negative | Soluble / Swollen |

| Basic (e.g., pH > 8) | Neutral (-NH₂) | Deprotonated (-SO₃⁻) | Net Negative | Soluble / Swollen |

Future Research Directions and Emerging Trends

Exploration of Sustainable and Biocatalytic Synthetic Pathways

The chemical industry is increasingly focused on "green chemistry," which seeks to reduce or eliminate hazardous substances in the design, manufacture, and application of chemical products. rsc.org In this context, the development of sustainable and biocatalytic synthetic routes for compounds like 4,6-Diaminotoluene-3-sulfonic acid is a significant area of future research.

Current industrial synthesis of similar aromatic sulfonic acids often involves methods like the sulfonation of toluidine with concentrated sulfuric acid. google.com While effective, these methods can generate significant waste and involve harsh reaction conditions. Future research will likely focus on alternative, more environmentally benign approaches.

Biocatalysis, the use of enzymes and microorganisms to perform chemical transformations, presents a promising alternative. nih.govresolvemass.ca Research into microbial biocatalysts for aromatic biosynthesis could pave the way for producing precursors to this compound from renewable resources like D-glucose. nih.gov The development of enzyme-driven technologies is a key area for synthesizing valuable chemical compounds. rsc.org Furthermore, the use of biocatalysis in deep eutectic solvents (DESs) is an emerging area with the potential to create more sustainable chemical processes. mdpi.com The goal is to design microbial factories that can achieve high yield, rate, and purity, thus providing a sustainable alternative to traditional chemical manufacturing. nih.gov

Rational Design and Performance Optimization of Next-Generation Functional Materials

The unique molecular structure of this compound, featuring both amino and sulfonic acid functional groups, makes it a valuable building block for a variety of functional materials. sigmaaldrich.comscientificlabs.co.uk Future research will increasingly focus on the rational design of these materials to achieve specific, high-performance properties. vcu.eduemorychem.science

One promising application is in the development of advanced polymers and nanomaterials. resolvemass.ca For instance, sulfonated polymers are known for their use in creating materials with high thermal stability and specific ion-exchange properties. The rational design of polymers incorporating this compound could lead to new membranes for fuel cells, water purification systems, or as catalysts in chemical processes. beilstein-journals.org

The synthesis of sulfonated two-dimensional covalent organic frameworks (COFs) is another area of intense research. nih.gov These crystalline porous polymers have potential applications in catalysis and separations. By incorporating monomers like this compound, it may be possible to create COFs with tailored pore sizes and chemical functionalities, making them highly efficient solid acid catalysts for various chemical conversions. nih.gov The development of such materials requires a deep understanding of the relationship between molecular structure and material properties, a key aspect of rational design. vcu.edu

Interdisciplinary Approaches Integrating Computational Chemistry, Materials Science, and Chemical Engineering

The future of specialty chemical development lies in the integration of multiple scientific disciplines. ucsb.edu The synergy between computational chemistry, materials science, and chemical engineering will be crucial for accelerating the discovery and application of new materials derived from this compound.

Computational chemistry, through methods like Density Functional Theory (DFT), can be used to predict the properties of molecules and materials before they are synthesized. cmu.edu This allows for the in silico screening of large numbers of potential derivatives and polymers, identifying the most promising candidates for experimental investigation. cmu.edumdpi.com For example, computational studies can elucidate the relationship between the structure of a molecule and its reactivity or the performance of a material in a specific application.

Materials science provides the experimental framework for synthesizing and characterizing new materials. chemscene.com This includes developing novel synthetic techniques and advanced analytical methods to understand the properties of the materials created. ucsb.edu Chemical engineering then plays a critical role in scaling up the production of these new materials from the laboratory to an industrial scale, ensuring that the processes are efficient, cost-effective, and sustainable. resolvemass.ca

This interdisciplinary approach, combining theoretical prediction with experimental validation and process optimization, will be essential for unlocking the full potential of this compound and similar specialty chemicals in the development of next-generation technologies. ucsb.eduniist.res.in

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。